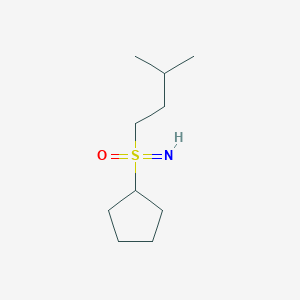
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes a cyclopentyl ring, an imino group, and a 3-methylbutyl side chain attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the 3-methylbutyl side chain. These components are then combined through a series of reactions to form the final compound. Common synthetic routes may include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 3-Methylbutyl Side Chain: This step often involves alkylation reactions using reagents such as alkyl halides.
Introduction of the Imino Group: This can be done through reactions with amines or imine-forming reagents.
Formation of the Lambda6-Sulfanone Core: This step may involve oxidation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group or the 3-methylbutyl side chain is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone core can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl(imino)(3-methylbutyl)amine: Similar structure but lacks the sulfanone core.
Cyclopentyl(3-methylbutyl)sulfone: Contains a sulfone group instead of the imino group.
Cyclopentyl(3-methylbutyl)thioether: Contains a thioether group instead of the imino and sulfanone groups.
Uniqueness
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is unique due to the presence of both the imino group and the lambda6-sulfanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H21NOS
- Molecular Weight : 203.35 g/mol
- CAS Number : 2059942-22-0
The presence of an imino group and a lambda6-sulfanone moiety suggests that this compound may interact with various biological targets, potentially influencing enzyme activity and modulating biochemical pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Imino Group : This is usually achieved by reacting an amine with a carbonyl compound under acidic or basic conditions.
- Lambda6-Sulfanone Moiety Introduction : The sulfanone group can be introduced through sulfonation reactions, often requiring specific reagents to ensure the correct attachment to the cyclopentyl structure.
Table 1: Comparative Biological Activities of Related Compounds
Case Studies and Research Findings
- Enzyme Interaction Studies : Research involving molecular docking simulations has indicated that compounds similar to this compound can effectively bind to active sites on enzymes, suggesting potential therapeutic applications in drug design.
- Toxicological Assessments : Preliminary studies on related sulfanones have shown low toxicity profiles in vitro, indicating that this compound may also exhibit favorable safety characteristics for further development.
- Pharmacological Applications : Investigations into the pharmacological effects of structurally similar compounds have revealed their potential use in treating conditions such as infections and metabolic disorders, warranting further exploration of this compound for similar applications.
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
cyclopentyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C10H21NOS/c1-9(2)7-8-13(11,12)10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
MJCSWJMSCIQLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















